Bienvenue dans la boutique en ligne BenchChem!

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Choosing this Triptorelin Acetate variant directly addresses the need for the deepest androgen suppression—driving serum testosterone below castrate levels in 93.2% of cases, versus 54.2% for goserelin and 86.4% for leuprolide. Beyond superior potency, its well‑defined pharmacokinetics (38.3% IM bioavailability over 13 days) make it an indispensable reference for developing generic sustained‑release injectables. Its availability as 1‑, 3‑, 6‑, and even 12‑month depots directly translates to fewer clinic visits and stronger patient adherence, a critical performance gap in long‑term GnRH‑agonist therapy. For researchers and formulators, this compound provides the exacting biochemical benchmark required to demonstrate bioequivalence in novel delivery systems.

Molecular Formula C66H86N18O15
Molecular Weight 1371.5 g/mol
CAS No. 140194-24-7
Cat. No. B127190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
CAS140194-24-7
Synonyms6-D-Tryptophan Luteinizing Hormone-Releasing Factor (Swine) Acetate;  _x000B_6-D-Tryptophan Luteinizing Hormone-Releasing Factor (Pig) Acetate;  BIM 21003C;  Decapeptyl-Depot;  OvuGel; 
Molecular FormulaC66H86N18O15
Molecular Weight1371.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
InChIInChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1
InChIKeyHPPONSCISKROOD-OYLNGHKZSA-N
Commercial & Availability
Standard Pack Sizes1.82 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Triptorelin Acetate (CAS 140194-24-7): A Potent GnRH Agonist Decapeptide


H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin Acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) . It functions as a GnRH receptor agonist, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland before causing receptor downregulation and a subsequent suppression of gonadotropin secretion . This mechanism underpins its clinical utility in hormone-dependent conditions such as advanced prostate cancer, endometriosis, and central precocious puberty (CPP) .

Why Triptorelin Acetate Cannot Be Readily Substituted for Other GnRH Analogs


Generic substitution among GnRH agonists is not straightforward due to clinically relevant differences in potency, formulation pharmacokinetics, and adverse effect profiles. While all agents in this class share a common mechanism, their distinct amino acid sequences—particularly the substitution at position 6—and their formulation into different salt forms (e.g., acetate, pamoate, mesylate) and delivery systems (e.g., 1-month, 3-month, 6-month depots) lead to variations in their ability to suppress testosterone to castrate levels , their side effect burden , and the convenience of their dosing schedules . These quantifiable differences directly impact clinical decision-making, patient adherence, and overall treatment outcomes, making informed selection between specific analogs critical for research and therapeutic applications.

Quantitative Evidence Guide: Differentiating Triptorelin Acetate (CAS 140194-24-7) from Key GnRH Analogs


Superior Castration Potency in Prostate Cancer Compared to Goserelin and Leuprolide

In a head-to-head study of advanced prostate cancer patients, triptorelin demonstrated superior potency in achieving chemical castration, defined as serum testosterone <10 ng/dL, when compared to both goserelin and leuprolide . The data show a clear, quantifiable advantage in the rate of achieving this stringent clinical endpoint.

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Comparative Side Effect Profile in Endometriosis: A Trade-Off with Leuprorelin

A randomized study comparing triptorelin and leuprorelin in women post-laparoscopic surgery for ovarian endometriosis revealed significant differences in side effect rates. While both are effective, the choice may hinge on tolerability, as triptorelin was associated with a significantly higher incidence of specific adverse events .

Endometriosis Side Effects Tolerability

Dosing Convenience: Availability of Extended-Release Formulations Beyond Standard Depots

Triptorelin acetate is available in multiple long-acting depot formulations, including 1-month, 3-month, and 6-month injections, with a 12-month formulation in advanced clinical trials . This range of options offers a quantifiable advantage in dosing frequency and potential patient convenience compared to some other GnRH agonists that may not have all these extended-interval options approved or in development.

Formulation Patient Adherence Long-Acting

Comparative Bioavailability of Intramuscular Depot Formulation

The systemic bioavailability of triptorelin from its intramuscular depot formulation (Gonapeptyl Depot) is quantitatively characterized, providing a key differentiator for pharmacokinetic modeling and understanding its prolonged duration of action .

Pharmacokinetics Bioavailability Depot Injection

High-Value Application Scenarios for Triptorelin Acetate (CAS 140194-24-7)


Advanced Prostate Cancer: Maximizing Androgen Suppression

Triptorelin acetate is indicated for scenarios where achieving the deepest possible androgen suppression is the primary clinical goal. Its demonstrated superiority in driving serum testosterone to castrate levels (<10 ng/dL) in a significantly higher proportion of patients (93.2%) compared to goserelin (54.2%) and leuprolide (86.4%) makes it a compelling choice for first-line androgen deprivation therapy (ADT) in advanced prostate cancer. Researchers and clinicians aiming for stringent biochemical control may therefore prefer triptorelin.

Chronic Hormone-Dependent Conditions Requiring Reduced Dosing Frequency

For the long-term management of conditions like central precocious puberty (CPP) and endometriosis, the availability of triptorelin in 3-month and 6-month depot formulations offers a significant advantage in patient convenience and potentially improved adherence . The development of a 12-month formulation further underscores its utility in scenarios where minimizing the frequency of clinical visits and injections is a high priority for patients, caregivers, and healthcare providers.

Pharmacokinetic and Formulation Research & Development

Triptorelin acetate serves as a critical reference compound in the development of generic peptide formulations and novel drug delivery systems. Its well-defined pharmacokinetic parameters, such as the 38.3% bioavailability from an IM depot over the first 13 days , provide a quantitative benchmark for establishing bioequivalence and optimizing the release profiles of new sustained-release injectables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.